molecular formula C16H19F3N4O3 B608337 CID 156588593 CAS No. 2135304-43-5

CID 156588593

Cat. No.: B608337
CAS No.: 2135304-43-5
M. Wt: 372.35
InChI Key: FAXXYODRCHXHTQ-HUBLWGQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156588593 is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate. This compound has an IC50 value of 0.45 μM, indicating its high efficacy in inhibiting KHK .

Chemical Reactions Analysis

CID 156588593 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.

    Reduction: Similar to oxidation, reduction reactions can be performed, but specific reagents and conditions are not extensively covered in the literature.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include DMSO, PEG300, and Tween-80. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 156588593 has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in studies involving ketohexokinase.

    Biology: Employed in research to understand the role of KHK in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions related to fructose metabolism, such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.

    Industry: Utilized in the development of new drugs targeting KHK

Mechanism of Action

CID 156588593 exerts its effects by selectively inhibiting ketohexokinase. This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby disrupting the metabolic pathway of fructose. The molecular target of this compound is the active site of ketohexokinase, where it binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

CID 156588593 is unique due to its high selectivity and potency as a ketohexokinase inhibitor. Similar compounds include:

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride .

These compounds share similar inhibitory properties but differ in their specific targets and applications.

Properties

InChI

InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQCHKGRGRRDKJ-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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